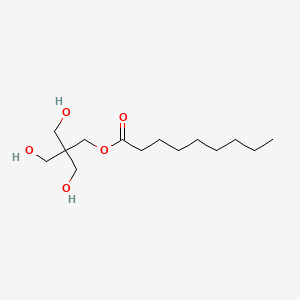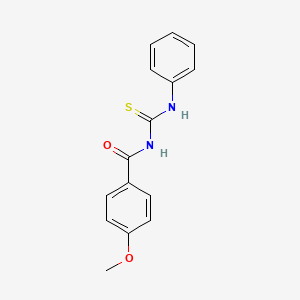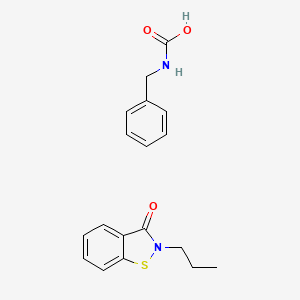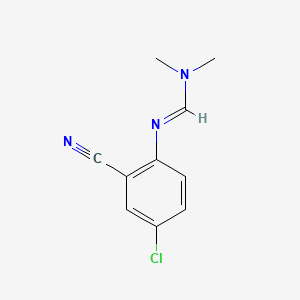
N'-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine is an organic compound characterized by the presence of a chloro and cyano group attached to a phenyl ring, along with a dimethylformamidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine typically involves the reaction of 4-chloro-2-cyanophenylboronic acid with N,N-dimethylformamide under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium and a base like sodium carbonate. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis method is optimized to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents .
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N’-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N’-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2-cyanophenylboronic acid
- N-(4-Chloro-2-cyanophenyl)acetamide
- 2-[(4-Chloro-2-cyanophenyl)(methyl)amino]acetic acid
Uniqueness
N’-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in its applications .
Propriétés
Numéro CAS |
39263-33-7 |
|---|---|
Formule moléculaire |
C10H10ClN3 |
Poids moléculaire |
207.66 g/mol |
Nom IUPAC |
N'-(4-chloro-2-cyanophenyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C10H10ClN3/c1-14(2)7-13-10-4-3-9(11)5-8(10)6-12/h3-5,7H,1-2H3 |
Clé InChI |
MHRWOIFPYHVBPV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=NC1=C(C=C(C=C1)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


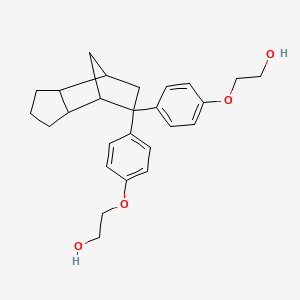
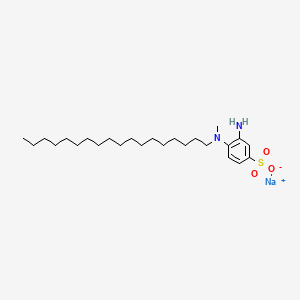
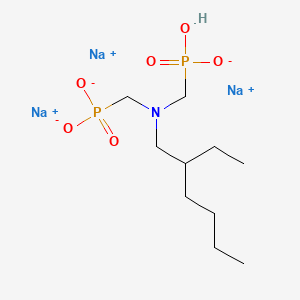
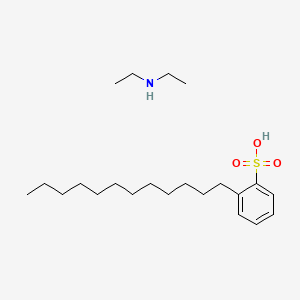
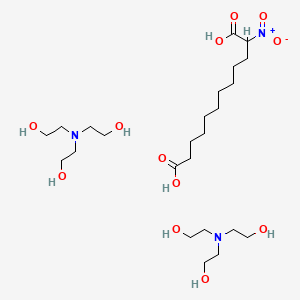
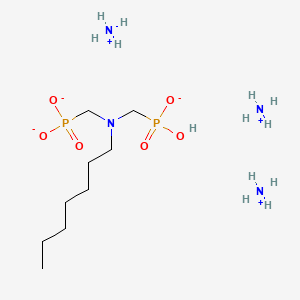
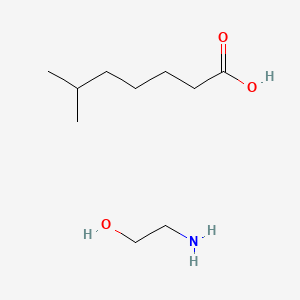
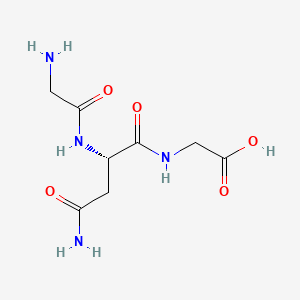
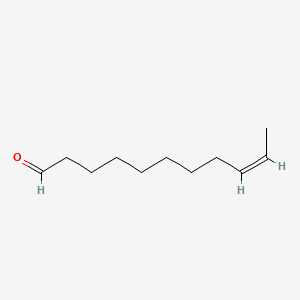
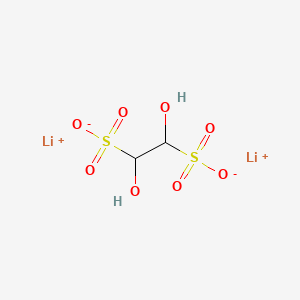
![N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B12683852.png)
